2-Phenyl-1,3-dioxane-4,6-dione

Descripción general

Descripción

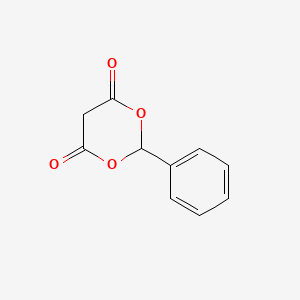

2-Phenyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms

Métodos De Preparación

The synthesis of 2-Phenyl-1,3-dioxane-4,6-dione can be achieved through several methods. One common method involves the reaction of malonic acid with ketones in the presence of strong proton acids such as concentrated sulfuric acid, phosphoric acid, or p-toluenesulfonic acid . Another method includes the reaction of carbon suboxide with acetone in the presence of oxalic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Análisis De Reacciones Químicas

2-Phenyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized to form carboxylic acids or reduced to form alcohols . Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives .

Aplicaciones Científicas De Investigación

SIRT1/2 Inhibition

One of the most notable applications of 2-Phenyl-1,3-dioxane-4,6-dione is its role as a selective inhibitor of SIRT1 (Sirtuin 1) and SIRT2 (Sirtuin 2). These proteins are part of the sirtuin family that regulates various cellular processes including aging and metabolism. The compound has been studied for its potential in cancer therapy:

- Mechanism of Action : The compound interacts noncompetitively with NAD and competitively with acetyl peptides, inhibiting the deacetylation process mediated by SIRT1. This action can lead to increased acetylation levels of target proteins such as p53, which plays a critical role in tumor suppression .

- Therapeutic Potential : Research indicates that derivatives of this compound exhibit potential applications in treating colorectal carcinoma, prostate cancer, and myelogenous leukemia. For instance, a derivative identified as 12n demonstrated an IC value of 460 nM against SIRT1 and showed selectivity over other sirtuins .

Case Study 1: Cancer Therapeutics

A study published in Nature highlighted the efficacy of 5-benzylidene derivatives of this compound in inhibiting SIRT1/2 activities. The research demonstrated that these compounds could enhance apoptosis in cancer cells by modulating acetylation levels of key regulatory proteins .

Case Study 2: Metabolic Disorders

Another investigation focused on the impact of this compound on metabolic pathways regulated by sirtuins. The findings suggested that selective inhibition could improve metabolic health by altering pathways involved in insulin sensitivity and lipid metabolism .

Mecanismo De Acción

The mechanism of action of 2-Phenyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, as a SIRT1 inhibitor, it competes with the acetyl peptide and noncompetitively interacts with NAD+, leading to the inhibition of the deacetylation process . This inhibition can result in increased acetylation levels of target proteins, affecting various cellular processes .

Comparación Con Compuestos Similares

2-Phenyl-1,3-dioxane-4,6-dione is similar to other compounds such as 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) and barbituric acid . it is unique in its specific structure and reactivity. While Meldrum’s acid is known for its high acidity and stability, this compound offers distinct advantages in terms of its selective inhibition of enzymes and potential therapeutic applications . Other similar compounds include dimedone and various substituted dioxane derivatives .

Actividad Biológica

2-Phenyl-1,3-dioxane-4,6-dione, a member of the dioxane family, is known for its diverse biological activities. This compound has been the subject of various studies aimed at uncovering its potential applications in medicine and pharmacology. Its unique chemical structure allows it to interact with multiple biological targets, making it a candidate for further research in therapeutic applications.

The molecular formula of this compound is . The compound features a dioxane ring with two carbonyl groups that contribute to its reactivity and biological activity. The presence of the phenyl group enhances its ability to interact with biological systems.

The biological activity of this compound is primarily attributed to its antioxidant and antimicrobial properties . It acts by scavenging free radicals and reducing oxidative stress in cells. Additionally, the compound has been shown to inhibit specific enzymes involved in various biochemical pathways, which may contribute to its therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Strains : The compound has shown activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Fungal Strains : It has also been effective against Candida albicans, indicating potential as an antifungal agent .

Antioxidant Activity

The antioxidant properties of this compound are significant in preventing oxidative damage to cells. This activity is crucial in therapeutic contexts where oxidative stress plays a role in disease progression.

Case Studies

- Antibacterial Efficacy : A study conducted on various derivatives of dioxane compounds revealed that those containing the 2-phenyl group exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The minimum inhibitory concentration (MIC) values for S. aureus were found to be significantly lower for these derivatives .

- Antifungal Screening : In another study focusing on antifungal properties, derivatives including this compound showed promising results against C. albicans, with some compounds achieving MIC values indicative of strong antifungal potential.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

2-phenyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-5,10H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDGWTZFJKFKMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC(OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359038 | |

| Record name | 2-phenyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-16-8 | |

| Record name | 2-phenyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.